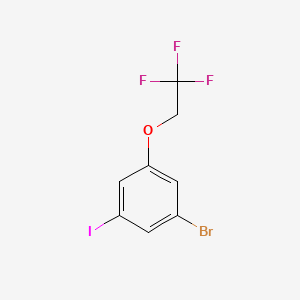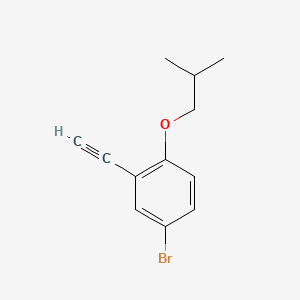
(4-(9h-Carbazol-9-yl)phenyl)methanol
概要
説明
(4-(9H-Carbazol-9-yl)phenyl)methanol: is an organic compound with the molecular formula C19H15NO and a molecular weight of 273.33 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound, and features a phenyl group substituted with a methanol group. This compound is primarily used in research and development within the fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(9H-Carbazol-9-yl)phenyl)methanol typically involves the reaction of 4-(9H-carbazol-9-yl)benzaldehyde with a reducing agent such as sodium borohydride in a solvent like methanol or ethanol . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-grade solvents and equipment to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: (4-(9H-Carbazol-9-yl)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as or in acidic conditions.
Reduction: Reagents like or in anhydrous solvents.
Substitution: Reagents such as or for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of various .
Substitution: Formation of .
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of photophysical properties due to its aromatic structure.
Biology:
- Investigated for potential use in biological assays and as a probe in biochemical studies.
Medicine:
- Explored for its potential therapeutic properties, although specific applications are still under research.
Industry:
作用機序
The mechanism of action of (4-(9H-Carbazol-9-yl)phenyl)methanol is primarily related to its ability to interact with various molecular targets through its aromatic and hydroxyl functional groups. These interactions can influence the compound’s photophysical properties, making it useful in materials science and electronic applications. The exact molecular pathways and targets are still under investigation, particularly in the context of its potential biological and medicinal applications .
類似化合物との比較
- (2-bromo-4-(9H-carbazol-9-yl)phenyl)methanol
- 9-(4-(Bromomethyl)phenyl)-9H-carbazole
Comparison:
- (4-(9H-Carbazol-9-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct photophysical properties.
- (2-bromo-4-(9H-carbazol-9-yl)phenyl)methanol and 9-(4-(Bromomethyl)phenyl)-9H-carbazole have different substituents, which can alter their reactivity and applications in materials science .
特性
IUPAC Name |
(4-carbazol-9-ylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c21-13-14-9-11-15(12-10-14)20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,21H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXHSSGYKUMCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-chlorophenyl)methanone](/img/structure/B8231879.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone](/img/structure/B8231883.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methoxyphenyl)methanone](/img/structure/B8231891.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-fluorophenyl)methanone](/img/structure/B8231895.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-chlorophenyl)methanone](/img/structure/B8231896.png)







![3,3'-Dibromo-2,2'-bibenzo[b]thiophene](/img/structure/B8231956.png)

